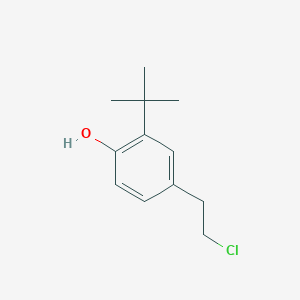
2-tert-Butyl-4-(2-chloroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-(2-chloroethyl)phenol is an organic compound with the molecular formula C12H17ClO It is a derivative of phenol, characterized by the presence of a tert-butyl group at the second position and a 2-chloroethyl group at the fourth position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-tert-Butyl-4-(2-chloroethyl)phenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isobutene in the presence of an acid catalyst, such as sulfuric acid, to introduce the tert-butyl group. Subsequently, the 2-chloroethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chloroethyl chloride and an appropriate Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-4-(2-chloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4-(2-chloroethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4-(2-chloroethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butylphenol: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-tert-Butyl-2-chlorophenol: Similar structure but with different substitution patterns, leading to different chemical properties.
2-tert-Butyl-4-ethylphenol: Contains an ethyl group instead of a chloroethyl group, affecting its reactivity and applications
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
100669-69-0 |
|---|---|
Molekularformel |
C12H17ClO |
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
2-tert-butyl-4-(2-chloroethyl)phenol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-8-9(6-7-13)4-5-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |
InChI-Schlüssel |
MHCDXJVPJNEAML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
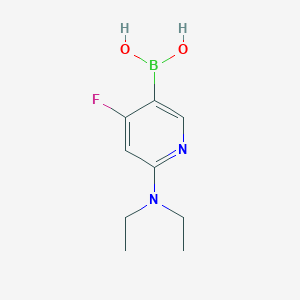
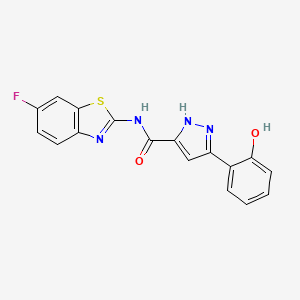
![N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine](/img/structure/B14083581.png)
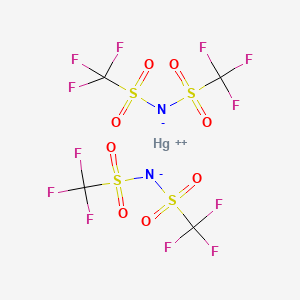
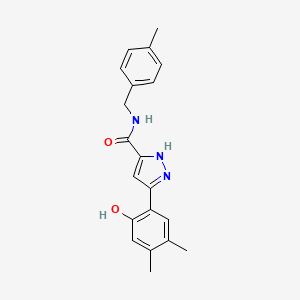
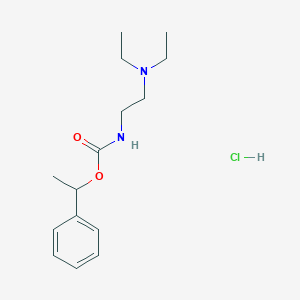
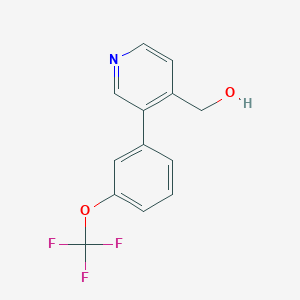
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)

![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
